Tetrahydroxyl diphenylethylene-2-o-glucoside

Description

Properties

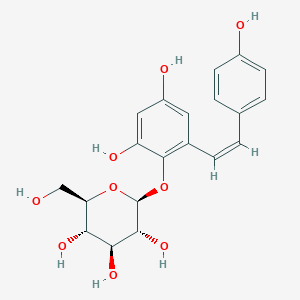

Molecular Formula |

C20H22O9 |

|---|---|

Molecular Weight |

406.4 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C20H22O9/c21-9-15-16(25)17(26)18(27)20(28-15)29-19-11(7-13(23)8-14(19)24)4-1-10-2-5-12(22)6-3-10/h1-8,15-18,20-27H,9H2/b4-1-/t15-,16-,17+,18-,20+/m1/s1 |

InChI Key |

JAYVHSBYKLLDJC-ZPBLDHPVSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\C2=C(C(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=C(C(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Natural Extraction Methods

Traditional Extraction Techniques

Conventional extraction methods leverage the solubility of THSG in polar solvents. Water decoction , a classical approach, involves boiling dried Polygonum multiflorum roots to solubilize THSG, though yields are suboptimal due to incomplete cell wall disruption. Reflux extraction with hydroalcoholic solvents (e.g., 60% methanol) enhances efficiency by maintaining elevated temperatures (60–80°C) to break glycosidic bonds and release THSG from plant matrices. For instance, a 24-hour methanol reflux achieves approximately 70% recovery, as confirmed by high-performance liquid chromatography (HPLC).

Advanced Extraction Technologies

Ultrasonic-assisted extraction (UAE) employs high-frequency sound waves to cavitate plant cells, reducing extraction time from hours to minutes. Optimal conditions (40 kHz, 50°C, 30 minutes) with 50% ethanol yield 85% THSG, surpassing traditional methods. Microwave-assisted extraction (MAE) further accelerates the process via dielectric heating, achieving 90% efficiency in 10 minutes using 100 W power and 70% ethanol. These methods minimize thermal degradation, preserving THSG’s structural integrity.

Table 1: Comparison of Natural Extraction Methods

| Method | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| Water Decoction | Water | 100 | 2–3 hours | 55–60 |

| Reflux Extraction | 60% Methanol | 70 | 24 hours | 70–75 |

| Ultrasonic Extraction | 50% Ethanol | 50 | 30 minutes | 80–85 |

| Microwave Extraction | 70% Ethanol | 80 | 10 minutes | 85–90 |

Chemical Synthesis Approaches

β-Glucosidase-Mediated Hydrolysis

THSG can be synthesized via enzymatic hydrolysis of its precursor, 2,3,5,4′-tetramethoxystilbene-2-O-glucoside, using β-glucosidase. This method, performed in phosphate buffer (pH 6.8) at 37°C, achieves 88% conversion efficiency within 4 hours. The enzyme selectively cleaves the glucoside bond, yielding THSG and glucose, with the reaction monitored by thin-layer chromatography (TLC).

Multi-Step Synthesis from Vanillin

A complex eight-step synthesis route starting from vanillin has been documented:

- Bromination : Vanillin undergoes regioselective bromination at the 5-position using Br₂ in acetic acid (0°C to room temperature), yielding 5-bromovanillin (65% yield).

- Methylation : The phenolic -OH groups are protected via methylation with CH₃I and K₂CO₃ (89% yield).

- Dakin Oxidation : m-Chloroperbenzoic acid oxidizes the aldehyde to a phenol group (90% yield).

- Cyanide Substitution : CuCN replaces the bromine atom in DMF at 150°C (77% yield).

- Reduction : Diisobutylaluminum hydride (DIBALH) reduces the nitrile to an aldehyde (78% yield).

- Aldol Condensation : The aldehyde intermediate undergoes condensation with resorcinol derivatives to form the stilbene backbone.

- Glucosylation : The hydroxyl group at C2 is glycosylated using activated glucose donors (e.g., acetobromoglucose) in the presence of Ag₂O (60% yield).

- Demethylation : BCl₃ in dichloromethane removes methyl protecting groups, yielding THSG (32% overall yield).

Table 2: Key Steps in Vanillin-Based Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | Br₂, AcOH, 0°C → r.t. | 65 |

| Methylation | CH₃I, K₂CO₃, r.t. | 89 |

| Dakin Oxidation | mCPBA, CHCl₃, reflux | 90 |

| Cyanide Substitution | CuCN, DMF, 150°C | 77 |

| Glucosylation | Acetobromoglucose, Ag₂O | 60 |

Purification and Isolation Techniques

Column Chromatography

Crude extracts are purified using Diaion HP-20 resin , which selectively adsorbs THSG from aqueous solutions. Elution with a stepwise methanol gradient (0% → 100%) isolates THSG in the 50% fraction, as verified by UV-Vis spectroscopy (λmax = 320 nm). Further purification on C18 reverse-phase columns with acetonitrile/water (18:82) removes residual pigments and sugars, achieving 98% purity.

Comparative Analysis of Preparation Methods

Natural extraction is cost-effective but limited by seasonal variability in plant THSG content. Chemical synthesis offers reproducible yields but requires toxic reagents (e.g., BCl₃) and multi-step protocols. Hybrid approaches, such as enzymatic hydrolysis of semisynthetic precursors, balance efficiency and sustainability.

Scientific Research Applications

Anticancer Properties

Mechanisms of Action:

Tetrahydroxyl diphenylethylene-2-O-glucoside has demonstrated promising anticancer effects, particularly against lung cancer. A study showed that this compound significantly inhibited the adhesion and invasion of A549 human lung cancer cells in vitro. The treatment led to a dose-dependent decrease in cell viability and reduced the expression of key proteins associated with cell adhesion and invasion, such as Snail, E-cadherin, vimentin, matrix metalloproteinase (MMP) 2, and MMP9 .

Case Study:

In a controlled experiment, A549 cells were treated with varying concentrations (0 to 200 µM) of this compound for different durations (12 to 48 hours). The results indicated that concentrations of 10 to 50 µM significantly suppressed both cell adhesion and invasion .

Neuroprotective Effects

Potential in Alzheimer's Disease:

Research indicates that this compound may have neuroprotective properties beneficial for Alzheimer's disease. It has been shown to prevent the overexpression of α-synuclein at early stages and reverse its increased expression at later stages in transgenic mice models. This dual action suggests that the compound could play a role in both prevention and treatment strategies for neurodegenerative diseases .

Lipid Regulation

Cholesterol-Lowering Effects:

The compound has been identified as a potential agent for lowering blood lipids. It inhibits the increase of serum total cholesterol and low-density lipoprotein (LDL) cholesterol while enhancing hepatic lipase activity. These effects position this compound as a candidate for developing hypolipidemic medications .

Data Summary:

| Effect | Mechanism | Reference |

|---|---|---|

| Lowering total cholesterol | Inhibits serum cholesterol increase | |

| Enhancing hepatic lipase activity | Improves lipid metabolism |

Antioxidative and Anti-inflammatory Activities

This compound exhibits antioxidative properties that can mitigate oxidative stress and inflammation. This is particularly relevant in conditions where oxidative damage contributes to disease progression, such as cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of tetrahydroxyl diphenylethylene-2-o-glucoside involves several molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms to reactive oxygen species.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2).

Cardioprotective Activity: The compound protects against cardiovascular diseases by reducing lipid peroxidation and improving endothelial function.

Comparison with Similar Compounds

Physicochemical Properties

Bioactivities

THSG exhibits diverse pharmacological effects:

- Neuroprotection : Enhances axonal regeneration via BDNF/TrkB signaling .

- Antioxidant : Scavenges free radicals and reduces oxidative stress .

- Anticancer : Inhibits adhesion and invasion of A549 lung cancer cells .

- Hepatotoxicity : Contributes to liver injury when combined with emodin derivatives .

Comparison with Similar Compounds

This section compares THSG with structurally analogous glycosides and polyphenols, including polydatin, curcumin, and emodin-8-O-β-D-glucoside, focusing on physicochemical properties, analytical methods, bioactivity, and safety.

Physicochemical Properties

Key Observations :

Analytical Methods

HPLC conditions for quality control:

Insights :

Bioactivity and Mechanisms

Key Findings :

Pharmacokinetics and Formulation

Implications :

Contradictions :

- THSG’s dual role as a therapeutic agent and hepatotoxin necessitates careful dosing .

Biological Activity

Tetrahydroxyl diphenylethylene-2-O-glucoside (THSG), also known as 2,3,5,4'-Tetrahydroxystilbene 2-O-D-glucoside, is a bioactive compound primarily derived from the roots of Polygonum multiflorum. This compound has garnered attention for its diverse biological activities, including antioxidative, anti-inflammatory, and potential anticancer effects. This article reviews the current understanding of THSG's biological activity, supported by data tables and research findings.

Chemical Structure and Properties

THSG is characterized by the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 406.383 g/mol |

| Density | 1.6 ± 0.1 g/cm³ |

| Boiling Point | 715.0 ± 60.0 °C |

Antioxidative Activity

THSG exhibits significant antioxidative properties, acting as a potent scavenger of reactive oxygen species (ROS). Research indicates that THSG enhances the activity of cellular antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). For instance, in a study involving senile rats treated with D-galactose, THSG administration resulted in increased SOD and GSH-Px activities while reducing malondialdehyde (MDA) levels in various tissues .

Key Findings on Antioxidative Effects:

- In vitro : THSG pretreatment in human brain microvascular endothelial cells reduced HO-induced oxidative stress by inhibiting MDA and ROS production .

- In vivo : Administration of THSG (20 and 40 mg/kg/day) significantly improved antioxidant enzyme activities in rat models .

Anti-inflammatory Activity

THSG has demonstrated anti-inflammatory effects by modulating cytokine production and inflammatory pathways. In particular, it inhibits the expression of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS), nitric oxide (NO), and cyclooxygenase-2 (COX-2). Studies revealed that THSG pretreatment reduced microglial activation induced by amyloid-beta (Aβ), suggesting a neuroprotective role in Alzheimer's disease models .

Summary of Anti-inflammatory Effects:

- Suppresses M1 microglial markers while enhancing M2 markers in response to Aβ exposure .

- Inhibits inflammatory cytokines like IL-1β and TNF-α in cell lines exposed to oxidative stress .

Antitumor Activity

Recent studies have highlighted the potential anticancer properties of THSG, particularly against lung cancer. In vitro experiments using A549 human lung cancer cells showed that THSG significantly inhibited cell viability, adhesion, and invasion in a dose-dependent manner.

Experimental Results:

- Cell Viability : Treatment with THSG at concentrations of 10 to 200 µM resulted in decreased cell viability over 12 to 48 hours .

- Adhesion and Invasion : THSG reduced the adhesion and invasion capabilities of A549 cells by downregulating genes associated with these processes, such as Snail, E-cadherin, vimentin, MMP2, and MMP9 .

Mechanistic Insights

The biological activities of THSG are mediated through several signaling pathways:

Q & A

Q. What validated methods are recommended for purifying THSG to ≥98% purity for pharmacological studies?

THSG purification typically employs reversed-phase high-performance liquid chromatography (HPLC) with a C18 column. A mobile phase of methanol-water (e.g., 70:30 v/v) is often used, with UV detection at 280–320 nm to monitor stilbene glycoside absorbance . Pre-purification steps may include ethanol extraction from Polygonum multiflorum roots, followed by silica gel chromatography for crude separation . Ensure purity validation via HPLC-MS to confirm the absence of co-eluting isomers (e.g., resveratrol derivatives) .

Q. How can the chemical structure of THSG be unambiguously confirmed?

Combine spectroscopic techniques:

- NMR : Analyze H and C NMR spectra to confirm the glucopyranosyl moiety (δ 4.8–5.5 ppm for anomeric protons) and stilbene backbone (δ 6.2–7.5 ppm for aromatic protons) .

- High-resolution MS : Verify the molecular ion peak at m/z 407.134 ([M+H]) and fragmentation patterns consistent with CHO .

- X-ray crystallography (if crystalline): Resolve the stereochemistry of the glucoside linkage .

Q. What experimental protocols are suitable for assessing THSG solubility and stability in biological buffers?

- Solubility : Dissolve THSG in methanol or DMSO as stock solutions (e.g., 50 mM), then dilute in PBS or cell culture media (final organic solvent ≤0.1%). Centrifuge (10,000 ×g, 10 min) to remove insoluble aggregates .

- Stability : Incubate THSG in PBS (pH 7.4) at 37°C for 24–72 hours. Quantify degradation via HPLC, monitoring peak area reduction. Protect solutions from light to prevent photoisomerization .

Advanced Research Questions

Q. How does THSG modulate adhesion and invasion in cancer cells, and what experimental designs are optimal for mechanistic studies?

THSG downregulates Snail and vimentin while upregulating E-cadherin in A549 lung cancer cells, suggesting epithelial-mesenchymal transition (EMT) inhibition . Key methods:

- Gene expression : Use RT-qPCR with primers for SNAI1, CDH1 (E-cadherin), and VIM (vimentin). Normalize to GAPDH or ACTB .

- Protein analysis : Perform Western blotting with antibodies against Snail (1:1000), E-cadherin (1:2000), and vimentin (1:1000). Include β-actin as a loading control .

- Functional assays : Conduct Transwell invasion assays with Matrigel-coated membranes. Treat cells with 10–50 µM THSG for 24 hours; stain invaded cells with crystal violet .

Q. How can contradictory findings on THSG’s hepatotoxicity be resolved in mechanistic studies?

Discrepancies may arise from metabolite-mediated toxicity (e.g., quinone intermediates) or dose-dependent effects . Experimental strategies:

- Metabolic profiling : Incubate THSG with human liver microsomes (HLMs) and NADPH. Identify metabolites via LC-MS/MS, focusing on glucuronidation or oxidation products .

- CYP450 inhibition assays : Co-treat hepatocytes with THSG (25–100 µM) and CYP3A4 inhibitors (e.g., ketoconazole). Measure cytotoxicity (MTT assay) to assess metabolic activation roles .

- In vivo models : Administer THSG (50–200 mg/kg/day) to rodents for 28 days. Monitor serum ALT/AST and perform liver histopathology .

Q. What orthogonal approaches validate THSG’s inhibition of 5-HETE and thromboxane B2 in inflammatory pathways?

- Enzyme activity assays : Incubate THSG (1–50 µM) with recombinant 5-lipoxygenase or cyclooxygenase-1. Quantify 5-HETE and thromboxane B2 via ELISA or LC-MS .

- Cell-based models : Treat macrophages (e.g., RAW 264.7) with LPS + THSG (10–50 µM). Measure prostaglandin E (PGE) and leukotriene B (LTB) levels .

- Molecular docking : Simulate THSG binding to 5-lipoxygenase (PDB: 3V99) using AutoDock Vina. Validate key residues (e.g., His372, Ile553) via site-directed mutagenesis .

Q. Methodological Notes

- Dose selection : For in vitro studies, use 10–100 µM THSG, reflecting plasma concentrations in rodent pharmacokinetic studies .

- Controls : Include resveratrol or other stilbene analogs as positive/negative controls in bioactivity assays .

- Data rigor : Replicate experiments ≥3 times, with technical triplicates. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.